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These application notes provide a comprehensive overview of the effects of Axl inhibitors, such
as AxI-IN-3, in co-culture with various immune cells. The provided protocols offer detailed
methodologies for key experiments to study the immunomodulatory effects of Axl inhibition.

Introduction to Axl and Its Role in the Tumor
Microenvironment

Axl is a receptor tyrosine kinase belonging to the TAM (Tyro3, Axl, MerTK) family.[1][2] Upon
binding to its ligand, Growth Arrest-Specific 6 (Gas6), the Axl signaling pathway is activated,
playing a crucial role in cellular processes like proliferation, survival, and migration.[3][4] In the
context of oncology, Axl is frequently overexpressed in various cancers and is associated with
poor prognosis and drug resistance.[2][4][5]

Axl is also expressed on a variety of immune cells, including macrophages, dendritic cells
(DCs), and T cells, where it generally plays an immunosuppressive role.[1][6][7] By inhibiting
Axl, it is possible to reprogram the tumor microenvironment from an immunosuppressive to an
immunostimulatory state, thereby enhancing anti-tumor immunity.[2][8] AxI inhibitors are being
investigated as standalone therapies and in combination with other treatments like immune
checkpoint inhibitors.[2][8][9]
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Effects of Axl Inhibition on Immune Cells in Co-
Culture

Axl inhibition has demonstrated significant and diverse effects on various immune cell
populations in co-culture systems, leading to a more robust anti-tumor immune response.

Macrophages

Tumor-associated macrophages (TAMs) are key components of the tumor microenvironment
and can be polarized into two main phenotypes: the anti-inflammatory and pro-tumoral M2
phenotype, and the pro-inflammatory and anti-tumoral M1 phenotype. Axl signaling is
implicated in promoting the M2 polarization of macrophages.[10][11][12]

Inhibition of Axl can shift the balance from an M2 to an M1 phenotype.[12] In co-culture
systems of macrophages and cancer cells, Axl inhibitors have been shown to modulate
cytokine profiles, for instance by upregulating pro-inflammatory cytokines like CXCL10 and
downregulating anti-inflammatory cytokines such as IL-10.[12] Studies have also indicated that
Axl expression is significantly upregulated in THP-1-derived macrophages when exposed to
tumor cell-conditioned medium, suggesting AxI's role in M2 polarization.[12]

Parameter Effect of Axl Inhibition Immune Outcome

o Skews from M2 to M1 ) ) )
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phenotype[10][11][12]

Increased pro-inflammatory ) )
] ] ) Promotion of inflammatory
Cytokine Secretion cytokines (e.g., IL-6, TNF-q)

[10]
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[10]

Reduction of
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Gene Expression _
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T Cells

Axl is expressed on T cells and its inhibition can enhance their anti-tumor functions.[1][6][13]
Specifically, Axl inhibition has been shown to favor a Thl-polarization of T cells, which is critical
for cell-mediated immunity against tumors, while reducing the Th2 response.[1][13] In co-
cultures, particularly with myeloid cells, Axl inhibitors can reverse the inhibition of Chimeric
Antigen Receptor (CAR) T cell proliferation and enhance their effector functions.[1][6] This is
achieved in part by targeting M2-polarized macrophages that suppress T cell activity.[1][6]

Parameter Effect of Axl Inhibition Immune Outcome

o Enhanced cell-mediated anti-
T Cell Polarization Promotes Th1l phenotype[13] ) ]
tumor immunity

Reduces Th2 phenotype[1][6]

, Reverses myeloid-induced i
CAR-T Cell Function o ) ) Improved CAR-T cell efficacy
inhibition of proliferation[1][6]

Enhances effector functions|[1]

[6]

Preferential reduction of ) )
Regulatory T cells (Tregs) Reduced immunosuppression
Tregs[13]

o Significant reduction of o
Inhibitory Receptors S Increased T cell activation
inhibitory receptors[13]

Dendritic Cells (DCs)

Dendritic cells are crucial for initiating anti-tumor immune responses through antigen
presentation to T cells. Axl signaling can suppress DC function.[14] Inhibition of AxI has been
shown to promote the accumulation and activation of conventional dendritic cells (cDCs),
particularly the CD103+ subtype, which is adept at cross-presenting tumor antigens to CD8+ T
cells.[8][9] Furthermore, Axl inhibition can induce the migration of DCs, potentially leading to
enhanced T cell priming in the lymph nodes.[15] The loss of Axl on DCs, but not macrophages,
has been shown to be sufficient to slow tumor growth, a process that relies on type | interferon
(IFN) signaling.[16]
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Parameter Effect of Axl Inhibition Immune Outcome
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immune response
Enhances STING agonist )
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Type | IFN Signaling effectiveness and improves

o immune response
cross-priming[16]

Signaling Pathways and Experimental Workflows
Axl Signaling Pathway in Immune Suppression

The Gas6/AxI signaling pathway in immune cells often leads to an immunosuppressive
phenotype. Upon Gas6 binding, Axl dimerizes and autophosphorylates, initiating downstream
signaling cascades including PISK/AKT, NF-kB, and STAT pathways.[2][3][17] This can lead to
the polarization of macrophages to an M2 phenotype, suppression of DC activation, and a shift
in T cell responses towards a Th2 phenotype.
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Caption: Axl signaling pathway leading to immunosuppression.

General Experimental Workflow for Co-culture Assays

Studying the effects of an Axl inhibitor like AxI-IN-3 in a co-culture system typically involves

isolating immune cells and co-culturing them with tumor cells in the presence of the inhibitor.

The functional consequences are then assessed using various assays.
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Experimental Workflow for AxI Inhibitor Co-culture Assay
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Caption: General workflow for Axl inhibitor co-culture experiments.
Experimental Protocols

Protocol 1: Macrophage Polarization Assay in a Co-
culture System

Objective: To assess the effect of AxI-IN-3 on the polarization of macrophages co-cultured with
tumor cells.

Materials:
e Human monocytic cell line (e.g., THP-1)

o Tumor cell line (e.g., A549 lung cancer cells)[12]
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 RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
e PMA (Phorbol 12-myristate 13-acetate)
o AXxI-IN-3 (or other Axl inhibitor)
e DMSO (vehicle control)
e Antibodies for flow cytometry (e.g., anti-CD68, anti-CD86 for M1, anti-CD206 for M2)
o ELISA Kkits for relevant cytokines (e.g., IL-10, CXCL10)[12]
o 6-well tissue culture plates
Procedure:
e Macrophage Differentiation:
o Seed THP-1 cells at a density of 5 x 105 cells/well in a 6-well plate.

o Differentiate THP-1 monocytes into MO macrophages by treating with 100 ng/mL PMA for
48 hours.

o After 48 hours, remove the PMA-containing medium and wash the adherent macrophages
with PBS. Add fresh RPMI-1640 medium and rest the cells for 24 hours.

o Co-culture Setup:

o Seed tumor cells (e.g., A549) onto a cell culture insert (0.4 um pore size) in a separate
plate or prepare tumor cell-conditioned medium by culturing tumor cells for 48 hours and
collecting the supernatant.

o Treat the differentiated macrophages with varying concentrations of AxI-IN-3 (e.g., 10 nM,
30 nM, 100 nM) or DMSO as a vehicle control for 2 hours.[1]

o Add the tumor cell-conditioned medium to the macrophage culture or place the tumor cell-
containing inserts into the wells with the macrophages.
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 Incubation:
o Co-culture the cells for 48-72 hours.
e Analysis:
o Flow Cytometry:
» Harvest the adherent macrophages by gentle scraping.

= Stain the cells with fluorescently labeled antibodies against macrophage markers
(CD68) and polarization markers (CD86 for M1, CD206 for M2).

» Analyze the percentage of M1 and M2 macrophages by flow cytometry.
o Cytokine Analysis:
» Collect the co-culture supernatant.

= Measure the concentration of M1- and M2-associated cytokines (e.g., CXCL10, IL-10)
using ELISA or a cytometric bead array (CBA).[12]

Protocol 2: T Cell Proliferation and Activation Assay in a
Myeloid Co-culture

Objective: To evaluate the effect of AxI-IN-3 on T cell (or CAR-T cell) proliferation and
activation when co-cultured with immunosuppressive myeloid cells.

Materials:

Human T cells or CAR-T cells

Human monocytes (e.g., from PBMCs) or a monocytic cell line

Tumor cell line (if evaluating CAR-T cells, use a target-antigen expressing line)

T cell medium (e.g., RPMI-1640 with 10% FBS, IL-2)
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AXxI-IN-3 (or other Axl inhibitor)

DMSO (vehicle control)

Cell proliferation dye (e.g., CFSE or CellTrace Violet)

Antibodies for flow cytometry (e.g., anti-CD3, anti-CD8, anti-IFN-y, anti-1L-4)

96-well U-bottom tissue culture plates

Procedure:

e Cell Preparation:

o

Isolate T cells from healthy donor PBMCs using magnetic bead separation.

[e]

If using CAR-T cells, use pre-transduced and expanded cells.

o

Label the T cells with a cell proliferation dye according to the manufacturer's protocol.

[¢]

Isolate monocytes from PBMCs.
o Co-culture Setup:
o Seed the labeled T cells (or CAR-T cells) at 1 x 10”5 cells/well in a 96-well plate.

o Add monocytes and tumor cells at an appropriate ratio (e.g., 1:5:1 for CAR-
T:monocyte:tumor cells).[1]

o Add varying concentrations of AxI-IN-3 or DMSO to the wells.
e Incubation:

o Culture the cells for 3-5 days.
e Analysis:

o T Cell Proliferation:
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s Harvest the cells and stain with anti-CD3 and anti-CD8 antibodies.

» Analyze T cell proliferation by measuring the dilution of the proliferation dye using flow
cytometry.

o T Cell Activation and Polarization:

» For the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A) and
a cell stimulation cocktail (e.g., PMA/lonomycin).[1]

» Harvest the cells and perform surface staining for CD3 and CDS8.

» Fix and permeabilize the cells, then perform intracellular staining for cytokines like IFN-y
(Thl) and IL-4 (Th2).[1]

» Analyze the cytokine production by flow cytometry to determine T cell polarization.

Logical Relationship of Axl in the Tumor Immune
Microenvironment

Axl's presence on both tumor and immune cells creates a complex network of interactions that
ultimately favors tumor growth and immune evasion. Inhibiting Axl can disrupt these
interactions at multiple levels.
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Logical Role of Axl in the Tumor Microenvironment
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Caption: Axl inhibition shifts the TME from immunosuppressive to anti-tumor.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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